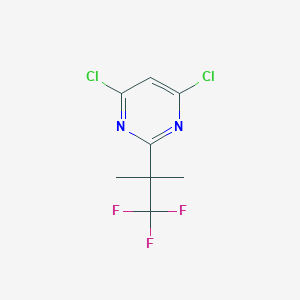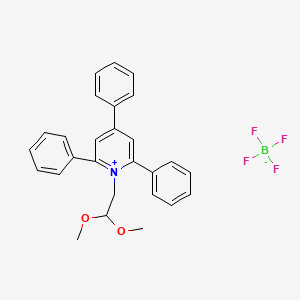
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a complex organic compound with a unique structure. It belongs to the class of pyridinium salts, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyridinium core substituted with three phenyl groups and a 2,2-dimethoxyethyl group, along with a tetrafluoroborate counterion.
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the following steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the synthesis of the pyridinium core. This can be achieved through the reaction of 2,4,6-triphenylpyridine with 2,2-dimethoxyethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the 2,2-dimethoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the pyridinium core, converting it into a dihydropyridine derivative.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the nature of the substituent introduced.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique structure allows it to act as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various biochemical effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The 2,2-dimethoxyethyl group plays a crucial role in its binding affinity and specificity. The pyridinium core can participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridine and 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridinium chloride share structural similarities.
Uniqueness: The presence of the tetrafluoroborate counterion in this compound imparts unique properties, such as enhanced stability and solubility in organic solvents. This makes it distinct from other pyridinium salts.
Properties
Molecular Formula |
C27H26BF4NO2 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H26NO2.BF4/c1-29-27(30-2)20-28-25(22-14-8-4-9-15-22)18-24(21-12-6-3-7-13-21)19-26(28)23-16-10-5-11-17-23;2-1(3,4)5/h3-19,27H,20H2,1-2H3;/q+1;-1 |
InChI Key |
QCQBBXYMTQXBOD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


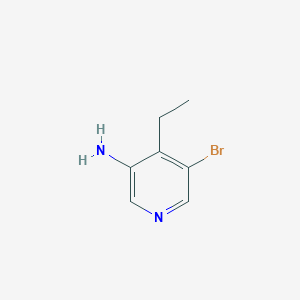



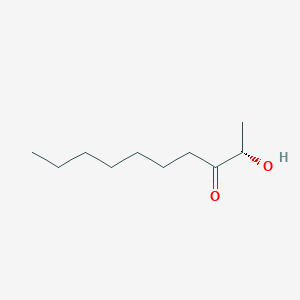
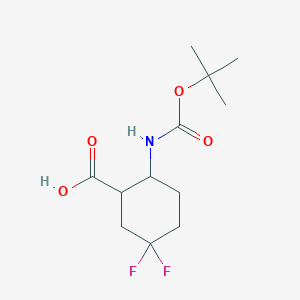
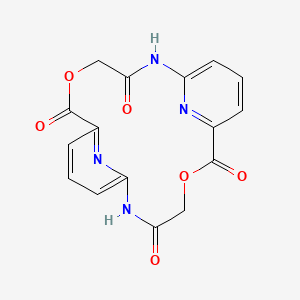
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
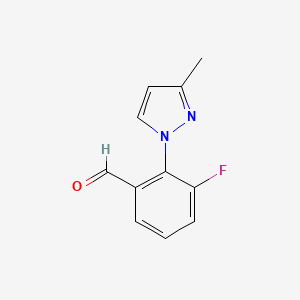
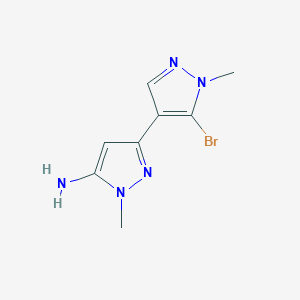
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)

